molecular formula C25H23N3OS2 B2605543 (5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 956206-76-1

(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2605543
CAS RN: 956206-76-1
M. Wt: 445.6
InChI Key: OCQBLFCFRWIMRF-JCMHNJIXSA-N
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Description

(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C25H23N3OS2 and its molecular weight is 445.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

Research has demonstrated the synthesis of thiazolidin-4-one derivatives and their evaluation as antimicrobial agents. For instance, certain thiazolidinone, thiazoline, and thiophene derivatives have been synthesized and showed promising antimicrobial activities against various pathogens (Gouda, Berghot, Shoeib, & Khalil, 2010). Similarly, the antimicrobial potential of novel thiazolidin-4-one derivatives against human pathogens has been explored, indicating their applicability in addressing microbial resistance (Baviskar, Khadabadi, & Deore, 2013).

Anticancer and Antioxidant Activities

Novel thiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. These compounds have shown high antioxidant and anticancer activities, suggesting their potential as therapeutic agents in cancer treatment and prevention (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).

Antihyperglycemic Agents

Research into the development of thiazolidine-2,4-dione derivatives has also highlighted their potential as antihyperglycemic agents. Certain derivatives have been prepared and evaluated in animal models, showing effectiveness in lowering glucose and insulin levels (Wrobel, Li, Dietrich, McCaleb, Mihan, Sredy, & Sullivan, 1998).

Inhibition of GSK-3

Microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives has been conducted, with these compounds being evaluated as potential inhibitors of glycogen synthase kinase-3 (GSK-3). This research points towards the application of these derivatives in diseases where GSK-3 inhibition is beneficial (Kamila & Biehl, 2012).

Antipsychotic and Anticonvulsant Agents

Thiazolidinone derivatives have also been synthesized and evaluated for their antipsychotic and anticonvulsant activities, indicating their potential utility in the treatment of neurological disorders (Kaur, Kumar, Chaudhary, & Kumar, 2012).

properties

IUPAC Name

(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3OS2/c29-24-22(31-25(30)26-24)15-20-16-28(21-9-5-2-6-10-21)27-23(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-17H,1,3-4,7-8H2,(H,26,29,30)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQBLFCFRWIMRF-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)NC(=S)S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3/C=C\4/C(=O)NC(=S)S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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